3-Chloro-2'-methylbenzophenone
Overview
Description
Synthesis Analysis
The synthesis of 3-Chloro-2’-methylbenzophenone involves two stages . In the first stage, o-tolyl magnesium chloride reacts with zinc (II) chloride in 1-methyl-pyrrolidin-2-one and diethyl ether at 60 degrees Celsius for approximately 20 minutes . In the second stage, m-Chlorobenzoyl chloride reacts with ( (t-Bu)2POH)2PdCl 2 in 1-methyl-pyrrolidin-2-one at 25 degrees Celsius for 30 minutes .Scientific Research Applications
Synthesis of Organic Compounds
3-Chloro-2’-methylbenzophenone: is used as a starting material in the synthesis of various organic compounds. Its structure allows for reactions such as Friedel-Crafts acylation, which can lead to a wide range of products including other substituted benzophenones and benzopinacols .
Photoreduction Studies
This compound is also valuable in photoreduction studies. Researchers have used it to understand the quantum efficiency of photoreduction processes, which is crucial in fields like photochemistry and photophysics .
Material Science
In material science, 3-Chloro-2’-methylbenzophenone can be used to modify the properties of polymers. For instance, it can be incorporated into polymers to study their phosphorescence at room temperature, which is significant for developing new materials with specific light-emitting properties .
Analytical Chemistry
3-Chloro-2’-methylbenzophenone: is used in analytical chemistry for calibration and validation of analytical instruments like NMR, HPLC, LC-MS, and UPLC. It helps in ensuring the accuracy and precision of these instruments .
Educational Purposes
This compound is also used in educational settings, particularly in university laboratories, to teach students about organic synthesis techniques, photoreduction, and the characterization of organic compounds .
Mechanism of Action
Target of Action
Benzophenone derivatives are known to interact with various biological targets, including proteins and enzymes .
Mode of Action
Benzophenone derivatives are known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can affect its interaction with its targets.
Biochemical Pathways
For example, they can undergo reactions at the benzylic position, leading to changes in the molecular structure of the compound . These changes can affect the compound’s interaction with its targets and alter the downstream effects of these interactions.
Pharmacokinetics
The pharmacokinetics of benzophenone derivatives can be influenced by factors such as their chemical structure and the presence of functional groups .
Result of Action
Benzophenone derivatives are known to have various biological activities, including antimicrobial and anticancer activities .
Action Environment
The action, efficacy, and stability of 3-Chloro-2’-methylbenzophenone can be influenced by various environmental factors. For example, the presence of other compounds, the pH of the environment, and the temperature can affect the compound’s reactivity and stability .
properties
IUPAC Name |
(3-chlorophenyl)-(2-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTTZOQOYJTDGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552183 | |
Record name | (3-Chlorophenyl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5621-69-2 | |
Record name | (3-Chlorophenyl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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